Product packaging for LSP4-2022(Cat. No.:CAS No. 1413405-33-0)

LSP4-2022

Cat. No.: B608662
CAS No.: 1413405-33-0
M. Wt: 347.26
InChI Key: BGOFVWMHMQISHB-NKUHCKNESA-N
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Description

Overview of Metabotropic Glutamate (B1630785) Receptors (mGluRs) and their Classification

Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, mediating its effects through both ionotropic and metabotropic glutamate receptors. frontiersin.orgnih.gov Unlike ionotropic receptors, which are ligand-gated ion channels mediating fast excitatory neurotransmission, mGluRs are GPCRs that modulate neuronal excitability and synaptic transmission through intracellular signaling pathways. nih.govabcam.cnnih.gov

Based on sequence homology, G-protein coupling, and pharmacological profiles, the eight known mGluR subtypes (mGlu1-8) are broadly classified into three groups: Group I, Group II, and Group III. frontiersin.orgnih.govabcam.cnnih.govresearchgate.netfrontiersin.orgphysiology.org

Group I mGluRs (mGlu1 and mGlu5) are typically coupled to Gαq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium, generally resulting in increased neuronal excitability. frontiersin.orgnih.govabcam.cnfrontiersin.org They are primarily localized postsynaptically. nih.govfrontiersin.org

Group II mGluRs (mGlu2 and mGlu3) are coupled to Gαi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels, which generally suppresses neuronal excitability. frontiersin.orgnih.govabcam.cnfrontiersin.org These receptors are predominantly found presynaptically. nih.govfrontiersin.org

Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8) also couple to Gαi/o proteins and inhibit adenylyl cyclase, thereby reducing neurotransmitter release. frontiersin.orgnih.govabcam.cnfrontiersin.orgphysiology.org Like Group II receptors, they are primarily located presynaptically. nih.govfrontiersin.orgphysiology.org

Significance of Group III mGluRs (mGlu4, mGlu7, mGlu8) in Central Nervous System Function

Group III mGluRs, specifically mGlu4, mGlu7, and mGlu8 (mGlu6 expression is largely restricted to the retina), are widely distributed throughout the brain and play critical roles in modulating synaptic transmission at both glutamatergic and GABAergic synapses. abcam.cnphysiology.org Their presynaptic localization allows them to function as autoreceptors or heteroreceptors, fine-tuning the release of neurotransmitters in an activity-dependent manner. frontiersin.orgnih.govfrontiersin.orgphysiology.org

Introduction of LSP4-2022 as a Selective Orthosteric Agonist for Research Applications

This compound is a chemical compound that has gained prominence in mGluR research due to its activity as a selective orthosteric agonist, particularly for the mGlu4 receptor. mdpi.comresearchgate.net3ds.comresearchgate.netfrontiersin.orgresearchgate.netmedchemexpress.comuliege.bemedkoo.com Orthosteric agonists bind to the same site as the endogenous ligand, glutamate, within the Venus flytrap domain of the receptor. abcam.cnnih.govuni-regensburg.de this compound's selectivity profile makes it a valuable tool for researchers aiming to delineate the specific functions of mGlu4 and, to a lesser extent, mGlu7 and mGlu8 receptors in complex neural circuits. mdpi.comresearchgate.netfrontiersin.org3ds.comresearchgate.netresearchgate.netuliege.bemedkoo.com

Early research characterized this compound as having significantly higher potency at mGlu4 compared to mGlu7 and mGlu8 receptors. researchgate.netfrontiersin.orgresearchgate.netresearchgate.netuliege.bemedkoo.com This preferential activity allows for the investigation of mGlu4-mediated effects with reduced confounding activity at other Group III subtypes, although its activity at mGlu7 and mGlu8 at higher concentrations necessitates careful experimental design. frontiersin.orgresearchgate.net

The following table summarizes the in vitro potency (EC50 values) of this compound at Group III mGluRs:

Receptor SubtypeEC50 (µM)
mGlu40.11 ± 0.02 researchgate.netresearchgate.netuliege.bemedkoo.com
mGlu711.6 ± 1.9 researchgate.netfrontiersin.orgresearchgate.netuliege.bemedkoo.com
mGlu829.2 ± 4.2 researchgate.netfrontiersin.orgresearchgate.netuliege.bemedkoo.com

Data represents mean ± SEM or SD from calcium assays.

This compound has also been shown to lack significant activity at Group I and Group II mGluRs at concentrations up to 100 µM, further highlighting its selectivity within the mGluR family. researchgate.netresearchgate.netuliege.bemedkoo.com

Historical Context of mGluR Ligand Development and the Role of this compound

The development of selective ligands for mGluRs has been a significant endeavor in neuroscience and pharmacology. Early research often relied on less selective agonists, such as L-AP4 and L-SOP, which activate multiple Group III subtypes. frontiersin.orgresearchgate.netuni-regensburg.de The lack of highly selective tools limited the ability of researchers to isolate the contributions of individual Group III mGluRs to specific physiological and pathological processes.

The discovery and characterization of this compound marked a notable advancement in the field by providing the first reported mGlu4-selective orthosteric agonist. researchgate.netresearchgate.netuni-regensburg.de This development stemmed from efforts to design subtype-selective orthosteric ligands by exploring modifications to the glutamate-like structure to interact with variable pockets surrounding the orthosteric binding site. 3ds.comresearchgate.netmedkoo.comuni-regensburg.de The structure of this compound includes an α-amino acid group that binds to the canonical glutamate site and a distal substituent that interacts with a selectivity pocket unique to mGlu4. 3ds.comresearchgate.netmedkoo.comuni-regensburg.de This rational design approach, combining computational modeling, chemical synthesis, and bioassays, was crucial in achieving the observed mGlu4 selectivity. 3ds.com

The availability of this compound has facilitated more precise investigations into the physiological functions of mGlu4 receptors and their potential as therapeutic targets. It has been instrumental in preclinical studies exploring the roles of mGlu4 in conditions such as Parkinson's disease and schizophrenia. mdpi.comresearchgate.net3ds.comresearchgate.netfrontiersin.orgmedkoo.com

Detailed Research Findings

Research utilizing this compound has provided valuable insights into the functions of Group III mGluRs, particularly mGlu4. Studies have demonstrated that this compound can inhibit neurotransmission in cerebellar slices in a manner dependent on the presence of mGlu4 receptors, as this effect is absent in mGlu4 receptor-knockout mice. researchgate.netresearchgate.netmedchemexpress.commedkoo.com This finding supports its action as an agonist at native mGlu4 receptors involved in synaptic modulation.

Preclinical behavioral studies using this compound have explored its potential in models of neurological and psychiatric disorders. It has shown antipsychotic-like activity in animal models, including the attenuation of hyperlocomotion induced by NMDA receptor antagonists like MK-801. mdpi.comresearchgate.netfrontiersin.orguliege.be This effect appears to involve interactions with other neurotransmitter systems, as its antipsychotic-like actions can be abolished by 5-HT1A receptor blockers and show synergism with 5-HT1A agonists and GABAB receptor agonists. mdpi.comfrontiersin.orguliege.be Furthermore, synergistic effects were observed when this compound was administered with an M4 muscarinic receptor positive allosteric modulator, suggesting cooperative action between mGlu4 and M4 receptors in regulating glutamate release. mdpi.comfrontiersin.org

This compound has also demonstrated anti-Parkinsonian properties in relevant animal models, revealing its ability to cross the blood-brain barrier and exert effects in vivo after central or systemic administration. researchgate.net3ds.comresearchgate.netmedkoo.com

Beyond its primary selectivity for mGlu4, this compound has also been employed in studies investigating the potential for mGluR heterodimerization. Research has provided functional evidence for the existence of endogenous mGlu2-4 heterodimers in neuronal cells, where this compound, in combination with an mGlu2 agonist, produced synergistic effects on cellular signaling and synaptic transmission. nih.govelifesciences.org These findings highlight the utility of this compound as a probe for exploring complex mGluR interactions.

While much of the research highlights the potential therapeutic relevance of mGlu4 activation, some studies using this compound have also reported observations that underscore the complexity of targeting these receptors. For instance, one study indicated that this compound increased behavioral despair in mouse models of antidepressant action, suggesting potential pro-depressant effects in certain contexts. medchemexpress.comnih.gov These findings emphasize the need for comprehensive investigation into the behavioral pharmacology of selective mGluR ligands.

Properties

CAS No.

1413405-33-0

Molecular Formula

C13H18NO8P

Molecular Weight

347.26

IUPAC Name

(2S)-2-amino-4-({[4-(carboxymethoxy)phenyl](hydroxy)methyl}(hydroxy)phosphoryl)butanoic acid

InChI

InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1

InChI Key

BGOFVWMHMQISHB-NKUHCKNESA-N

SMILES

O=C(O)[C@@H](N)CCP(O)(C(C1=CC=C(OCC(O)=O)C=C1)O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSP4-2022;  LSP4 2022;  LSP42022.

Origin of Product

United States

Chemical Synthesis and Analog Development of Lsp4 2022

Methodologies for the Chemical Synthesis of LSP4-2022

The synthesis of this compound has been described, often involving improvements upon previous methods to minimize the formation of side products like L-AP4, which is also a group III mGlu receptor agonist researchgate.net. One reported method involves the reaction of 4-(carboxymethoxy)benzaldehyde with N,O-bis(trimethylsilyl)acetamide (BSA) in degassed dichloromethane, followed by treatment with aqueous HCl under reflux conditions researchgate.net. Purification steps, such as C-18 flash chromatography, are employed to isolate the desired product and remove impurities researchgate.net. This compound has been synthesized in laboratories, including at the Université Paris Descartes nih.govnih.gov.

Development and Characterization of Precursor Compounds and Derivatives (e.g., LSP1-2111)

This compound is a successor and derivative of earlier compounds, notably LSP1-2111 nih.govnih.gov. LSP1-2111 is also a group III metabotropic glutamate (B1630785) receptor agonist with a preference for the mGlu4 subtype nih.govmedkoo.comtargetmol.com. It was developed as an aromatic derivative from an initial virtual high-throughput screening hit, (S)-PCEP ebi.ac.uk3ds.com.

Characterization studies have been performed on LSP1-2111. Its physicochemical properties, such as experimental LogD7.4 and in silico cLogP, are low, consistent with its hydrophilic nature nih.gov. The polar surface area of LSP1-2111 is relatively high nih.gov. Kinetic and thermodynamic aqueous solubility measurements indicated high solubility nih.gov.

Pharmacologically, LSP1-2111 shows selectivity for group III mGlu receptors over group I and II receptors nih.gov. It exhibits preference for mGlu4 receptors, with lower potency at mGlu6, mGlu7, and mGlu8 receptors nih.govresearchgate.net. This compound, a later development, shows improved selectivity compared to LSP1-2111, with significantly higher preference for mGlu4 over mGlu6, mGlu7, and mGlu8 receptors nih.gov.

Molecular modeling studies have suggested that the aromatic functional groups in compounds like LSP1-2111 and this compound may bind at chloride regulatory sites within the receptor structure ebi.ac.uk. Specifically, the nitro group of LSP1-2111 and the distal carboxylate in this compound are thought to mimic chloride ions, supporting the lower sensitivity of mGlu4 to variations in chloride concentration 3ds.com.

General Approaches for Rational Design of Subtype-Selective Orthosteric Ligands

The rational design of subtype-selective orthosteric ligands for GPCRs, including mGlu receptors, is a challenging but active area of research 3ds.comnih.govresearchgate.netpnas.org. The orthosteric binding site, where the endogenous ligand binds, is often highly conserved among receptor subtypes, making it difficult to achieve selectivity by targeting this site alone 3ds.comnih.gov.

General approaches for rational design often involve a combination of computational and experimental methods 3ds.comresearchgate.netpnas.orgresearchgate.net. Structure-based design utilizes the three-dimensional structures of receptors, often obtained through techniques like X-ray crystallography or cryo-electron microscopy, or through homology modeling 3ds.comresearchgate.netidrblab.org. Molecular docking and dynamics simulations are employed to predict ligand-receptor interactions and identify potential binding sites that differ between subtypes 3ds.comresearchgate.netidrblab.org.

Identifying and exploiting non-conserved regions or "subpockets" within or near the orthosteric binding site is a key strategy 3ds.comnih.govresearchgate.net. These variable regions can accommodate extensions or modifications of the ligand structure, leading to differential binding affinities and functional selectivity across subtypes 3ds.comnih.gov. For group III mGlu receptors, the identification of additional binding sites, such as chloride-binding sites, has provided opportunities for designing dualsteric or bitopic ligands that interact with both the orthosteric site and these accessory pockets uni-regensburg.deebi.ac.uk3ds.com.

Ligand-based design approaches can also be used, comparing the properties of known selective and non-selective ligands to infer structural features important for selectivity acs.orgnih.gov. This can involve analyzing shape complementarity, electrostatic interactions, and the role of water molecules in the binding site idrblab.orgacs.org.

Experimental validation through synthesis of designed compounds and evaluation of their activity and selectivity in biological assays is crucial 3ds.comresearchgate.netpnas.org. Techniques such as site-directed mutagenesis can help confirm the role of specific amino acid residues in ligand binding and selectivity medkoo.comuni-regensburg.de.

The development of this compound from its precursors exemplifies this rational design process, where initial hits were optimized through chemical modifications guided by structural understanding and biological evaluation to achieve improved potency and mGlu4 subtype selectivity uni-regensburg.deebi.ac.uk3ds.com.

Molecular and Cellular Pharmacology of Lsp4 2022

Agonist Selectivity and Potency Profiling

The investigation into the pharmacological properties of LSP4-2022 has focused on its efficacy and selectivity across the different subtypes of metabotropic glutamate (B1630785) receptors, particularly within Group III.

Orthosteric Agonism and EC50 Values at mGlu4 Receptors

This compound functions as a selective orthosteric agonist of the mGlu4 receptor. researchgate.netnih.govmedchemexpress.comuliege.be This indicates that it binds to the primary ligand-binding site, typically occupied by the endogenous neurotransmitter L-glutamate. uni-regensburg.de In cell-based calcium assays using recombinant mGlu receptors, this compound demonstrated potent activity at mGlu4 receptors. researchgate.netnih.gov The reported half maximal effective concentration (EC50) for this compound at mGlu4 receptors is approximately 0.11 ± 0.02 μM. researchgate.netnih.govuliege.bemedkoo.com

Activity and Selectivity Ratios against mGlu7 and mGlu8 Receptors

Beyond its primary activity at mGlu4, the activity of this compound has also been profiled against other Group III mGlu receptors, specifically mGlu7 and mGlu8. In calcium assays, this compound showed lower potency at these receptors compared to mGlu4. The EC50 values were measured as 11.6 ± 1.9 μM for mGlu7 and 29.2 ± 4.2 μM for mGlu8. researchgate.netnih.govuliege.bemedkoo.com This translates to a significant selectivity of this compound for mGlu4 receptors, exhibiting over 100-fold selectivity compared to mGlu7 and mGlu8. researchgate.netresearchgate.net Some studies indicate the affinity for mGlu7 and mGlu8 is 100 to 300 times lower than for mGlu4. uliege.be Despite its higher potency at mGlu4, this compound has also been noted as a potent orthosteric activator of mGlu7, providing selectivity for mGlu7 relative to mGlu8. jneurosci.orgacs.org

The EC50 values for this compound at Group III mGlu receptors are summarized in the table below:

Receptor SubtypeEC50 (μM)Assay Type
mGlu40.11 ± 0.02Calcium assays
mGlu711.6 ± 1.9Calcium assays
mGlu829.2 ± 4.2Calcium assays

Lack of Activity at Group I and II mGlu Receptors

Studies investigating the selectivity of this compound have consistently shown a lack of significant activity at Group I (mGlu1 and mGlu5) and Group II (mGlu2 and mGlu3) mGlu receptors. news-medical.net At concentrations up to 100 μM, this compound demonstrated no activity at these receptor groups. researchgate.netnih.govuliege.bemedkoo.com This high degree of selectivity for Group III mGlu receptors, particularly mGlu4, is a defining characteristic of this compound's pharmacological profile.

Ligand Binding Site Characterization and Interaction Mechanisms

Understanding how this compound interacts with its target receptors at the molecular level is crucial for explaining its selectivity and potency. Research employing techniques such as site-directed mutagenesis and molecular modeling has provided insights into the binding site characteristics. researchgate.netnih.govmedkoo.com

Identification of Interaction with the Glutamate Binding Site

As an orthosteric agonist, this compound is known to interact with the glutamate binding site located within the Venus flytrap (VFT) domain of the mGlu receptor. researchgate.netnih.govuni-regensburg.deresearchgate.net This site is where the endogenous agonist L-glutamate typically binds to activate the receptor. uni-regensburg.denih.gov this compound possesses an α-amino acid group, a structural feature common to competitive ligands of mGlu receptors, that facilitates its interaction with the L-glutamate binding site. uni-regensburg.de

Influence of Chloride Ions on mGlu4 Activation by this compound

The activation of mGlu4 receptors by orthosteric agonists, including the endogenous ligand glutamate, is known to be influenced by the presence of chloride ions. 3ds.comresearchgate.net Research indicates that the distal carboxylate group of this compound plays a crucial role in its interaction with the mGlu4 receptor, effectively mimicking a chloride ion. researchgate.net3ds.comresearchgate.netuni-regensburg.de This interaction occurs within specific chloride binding sites located in the Venus Flytrap (VFT) domain of the mGlu4 receptor. sppin.fr3ds.comresearchgate.netuni-regensburg.de

Studies involving site-directed mutagenesis and molecular modeling have helped to elucidate the binding site of this compound, revealing that it interacts with both the canonical glutamate binding site and an adjacent variable pocket. medkoo.com3ds.com This adjacent pocket is considered to be a chloride binding cavity. uni-regensburg.de The ability of this compound's distal carboxylate to interact with these chloride binding sites, particularly a second chloride site adjacent to the glutamate binding site, contributes significantly to its potency and selectivity for mGlu4. sppin.fr3ds.com This interaction allows this compound to activate mGlu4 effectively, even at low chloride concentrations, in contrast to glutamate-mediated activation which is highly sensitive to chloride levels. 3ds.com The stabilization of the active "closed" conformation of mGlu4 through these interactions underscores the importance of the chloride binding sites in the mechanism of this compound action. 3ds.com

Receptor Activation Mechanisms and Conformational Dynamics

Metabotropic glutamate receptors, including mGlu4, function as dimers. researchgate.netbiorxiv.org Receptor activation involves significant conformational rearrangements within these dimeric structures upon ligand binding. These changes can include ligand-induced dimerization or conformational changes occurring within pre-assembled dimers. researchgate.net

Ligand-Induced Dimerization or Conformational Changes within Pre-assembled Dimers

Activation of mGlu receptors is characterized by a transition from a resting state, where the VFT domains are open, to an activated state where the VFT domains close around the bound agonist. biorxiv.orgnih.gov This "closed clamshell" conformation of the VFT domain is crucial for initiating downstream signaling. biorxiv.orgnih.gov this compound, as an orthosteric agonist, induces closure of the mGlu4 VFT domain. biorxiv.org

Studies utilizing techniques such as FRET (Förster Resonance Energy Transfer) have monitored these conformational changes in real-time. nih.govelifesciences.org While mGlu receptors primarily function as homodimers (e.g., mGlu4/4), they can also form heterodimers with other mGlu subtypes, such as mGlu2/4 and mGlu2/7. biorxiv.orgelifesciences.org The activation mechanism and conformational dynamics can differ between homodimers and heterodimers. biorxiv.orgnih.govelifesciences.org For instance, this compound has been shown to influence the conformational state of mGluR2/7 heterodimers, inducing closure of the mGluR7 subunit and, to some extent, the mGluR2 subunit within the heterodimer, highlighting the allosteric interactions that can occur between subunits in a dimer. biorxiv.orgnih.gov Agonist binding to a single subunit within a heterodimer may not be sufficient for full activation of the entire dimeric complex, indicating complex intersubunit rearrangements. elifesciences.orgresearchgate.net

Interplay with Intracellular Signaling Cascades (e.g., Calcium Mobilization, cAMP Signaling, GIRK Channels)

Group III mGlu receptors, including mGlu4, are primarily coupled to Gi/o proteins. nih.govmdpi.com Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com This is a primary signaling pathway modulated by mGlu4 receptors.

Beyond the canonical cAMP pathway, mGlu4 receptor activation can also influence other intracellular signaling cascades, such as calcium mobilization and the activity of G protein-regulated inwardly rectifying potassium (GIRK) channels. nih.govacs.orgnih.gov this compound has been shown to activate mGlu4 receptors, leading to effects on these pathways. nih.govacs.orgnih.gov

In calcium mobilization assays, this compound has demonstrated potent activation of mGlu4 receptors with a low micromolar EC50 value. medkoo.comuliege.bemedchemexpress.com Its selectivity for mGlu4 over other group III receptors like mGlu7 and mGlu8 has been demonstrated through comparative EC50 values in these assays. medkoo.comuliege.bemedchemexpress.com

Receptor SubtypeEC50 (µM)
mGlu40.11 ± 0.02
mGlu711.6 ± 1.9
mGlu829.2 ± 4.2

EC50 values determined in calcium assays (n>19) medkoo.comuliege.bemedchemexpress.com. No activity was observed at group I and II mGlu receptors at 100 µM. medkoo.comuliege.be

Furthermore, studies have investigated the ability of this compound to bias signaling towards specific downstream effectors. acs.orgnih.gov Research comparing the signaling bias of this compound and other agonists like L-AP4 at different group III mGlu receptors (mGlu4, mGlu7, and mGlu8) has revealed that these agonists can differentially engage Gα-dependent pathways (like calcium mobilization) and Gβγ-regulated pathways (like GIRK channels). acs.orgnih.gov At mGlu4 and mGlu8, this compound and L-AP4 have been shown to bias signaling towards GIRK channel activation over calcium mobilization. acs.orgnih.gov Conversely, at mGlu7, the bias is reversed, favoring calcium over GIRK signaling. acs.orgnih.gov These findings highlight the complexity of agonist-directed signaling bias at group III mGlu receptors and suggest that different agonists may elicit distinct functional outcomes by selectively engaging specific intracellular pathways. acs.orgnih.gov

Neurobiological Effects and Functional Interactions of Lsp4 2022 in in Vitro and Ex Vivo Models

Modulation of Neurotransmission in Brain Slice Preparations

LSP4-2022 has been shown to modulate synaptic transmission in various brain regions, primarily through its action on mGlu4 receptors. Studies employing brain slice preparations have allowed for the investigation of its effects on both excitatory and inhibitory postsynaptic currents.

Effects on Excitatory Postsynaptic Currents (EPSCs) in Cerebellar Slices

In cerebellar slices, this compound has been observed to inhibit glutamatergic transmission at the parallel fiber-Purkinje cell (PF-PC) synapses researchgate.netresearchgate.net. This effect is consistent with the known role of mGlu4 receptors at these synapses researchgate.net. Application of 100 µM this compound in wild-type mouse cerebellar slices reversibly depressed the amplitude of PF-mediated EPSCs. Specifically, it reduced the first and second EPSCs evoked by successive stimuli by 31.1 ± 2.1% and 24.5 ± 1.5%, respectively researchgate.netresearchgate.net. This depression was not observed in cerebellar slices from mGlu4 knockout mice, confirming the mGlu4 receptor-mediated nature of this effect researchgate.netresearchgate.net.

Data Summary: Effects of 100 µM this compound on PF-mediated EPSCs in Cerebellar Slices

GenotypeFirst EPSC Depression (%)Second EPSC Depression (%)
Wild-Type Mice31.1 ± 2.124.5 ± 1.5
mGlu4-KO Mice0.84 ± 1.580.76 ± 0.82

Impact on Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Slices

Studies in hippocampal slices have demonstrated that this compound can decrease the amplitude of evoked IPSCs in CA1 pyramidal cells nih.govjneurosci.org. Application of 30 µM this compound caused a significant decrease in IPSC amplitude, reducing it to approximately 80.2 ± 2.4% of baseline in mouse hippocampal slices nih.govjneurosci.org. This effect was accompanied by a significant increase in the paired-pulse ratio (PPR), from 0.69 ± 0.04 at baseline to 0.87 ± 0.06 in the presence of this compound nih.govjneurosci.org. The effect of this compound on eIPSC amplitude was reversible upon washout nih.govjneurosci.org. This compound did not significantly affect IPSC kinetic parameters, such as rise time or decay time nih.govjneurosci.org. The effects of this compound on IPSCs in hippocampal slices were blocked by an mGlu7 negative allosteric modulator (NAM), ADX71743, suggesting a role for mGlu7 receptors in this modulation nih.govjneurosci.orginvivochem.cnpatsnap.com.

Data Summary: Effects of 30 µM this compound on eIPSCs in Hippocampal CA1 Pyramidal Cells

ParameterBaselineThis compound
IPSC Amplitude (% of baseline)10080.2 ± 2.4
Paired-Pulse Ratio (PPR)0.69 ± 0.040.87 ± 0.06
Rise Time (ms)9.23 ± 0.79.32 ± 0.7
Decay Time (ms)129.4 ± 6.6116.9 ± 7.9

Alterations in Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Cortical Slices

In cortical slices, this compound has been shown to reverse changes in spontaneous EPSCs induced by certain pharmacological agents uliege.benih.gov. For instance, in mouse prefrontal cortical slices where sEPSCs were evoked by DOI, this compound (at concentrations of 2.5, 5, and 10 µM) reversed the DOI-induced alterations in both the frequency and amplitude of sEPSCs uliege.benih.gov. A more pronounced effect was observed on the frequency of sEPSCs uliege.benih.gov. The effects of this compound on sEPSCs in this context were not affected by a 5-HT1A antagonist, WAY100635, suggesting that the interaction does not occur at the single-neuron level but involves neuronal circuits regulating neurotransmitter release uliege.benih.gov.

Presynaptic vs. Postsynaptic Mechanisms of Action

Research indicates that this compound primarily exerts its effects through presynaptic mechanisms. jneurosci.org

Modulation of Presynaptic Neurotransmitter Release (e.g., GABA, Glutamate (B1630785), Dopamine (B1211576), Serotonin)

This compound has been shown to modulate the release of various neurotransmitters. In cerebellar slices, the depression of EPSCs by this compound is accompanied by a transient increase in paired-pulse facilitation (PPF) researchgate.netresearchgate.net. This increase in PPF is indicative of a decrease in the probability of glutamate release from presynaptic terminals, consistent with a presynaptic site of action for this compound researchgate.netresearchgate.net.

In hippocampal slices, the increase in PPR of IPSCs observed with this compound application suggests a reduction in GABA release from inhibitory synapses nih.govjneurosci.org. This effect is likely mediated by the activation of mGlu7 heteroceptors located on these terminals nih.govjneurosci.org.

In the prefrontal cortex, in vivo microdialysis studies showed that this compound abolished the MK-801-induced enhancement of dopamine, serotonin (B10506), glutamate, and GABA release uliege.benih.gov. The co-administration of a 5-HT1A antagonist partially or completely counteracted these effects depending on the neurotransmitter, suggesting complex circuit-level interactions influencing neurotransmitter release uliege.benih.gov.

In spinal cord slices, this compound has been reported to reduce the amplitude of evoked EPSCs in dorsal horn neurons through a mechanism involving the inhibition of voltage-gated N-type (Cav2.2) calcium channels in the presynaptic terminal jneurosci.orgmdpi.comsemanticscholar.org. This further supports a presynaptic mechanism of action, specifically impacting glutamate release jneurosci.orgmdpi.comsemanticscholar.org.

Effects on Presynaptic Calcium Transients

Consistent with a presynaptic mechanism, this compound has been shown to affect presynaptic calcium transients. In wild-type cerebellar slices, 100 µM this compound reversibly decreased the amplitude of presynaptic Ca2+ transients evoked by parallel fiber stimulations by 10.7 ± 1.3% researchgate.netresearchgate.net. This effect was absent in mGlu4 knockout slices, indicating that the reduction in presynaptic calcium influx is mediated by mGlu4 receptor activation researchgate.netresearchgate.net. The reduction in presynaptic calcium transients is consistent with the observed decrease in glutamate release researchgate.netresearchgate.net. In spinal cord neurons, this compound's inhibition of EPSC amplitude involves the inhibition of presynaptic voltage-gated N-type calcium channels jneurosci.orgmdpi.comsemanticscholar.org.

Receptor Specificity Validation Using Genetic Models

Genetic models, specifically knockout mice lacking targeted receptors, provide invaluable tools for confirming the specificity of pharmacological agents and dissecting the functional contributions of individual receptor subtypes. Studies using mGlu4 and mGlu7 receptor-knockout mice have been instrumental in understanding how this compound exerts its effects.

Studies in mGlu4 Receptor-Knockout Mice

Research using mGlu4 receptor-knockout (mGlu4-KO) mice has provided strong evidence for the mGlu4-dependent actions of this compound. In ex vivo experiments, this compound was shown to inhibit neurotransmission in cerebellar slices obtained from wild-type mice. researchgate.netmedkoo.commedchemexpress.com This inhibition was observed as a depression of parallel fiber-mediated excitatory postsynaptic currents (EPSCs) in Purkinje cells. researchgate.netresearchgate.net Notably, this effect was absent in cerebellar slices from mGlu4-KO mice, indicating that the observed inhibition of neurotransmission is mediated specifically through the activation of mGlu4 receptors. researchgate.netmedkoo.commedchemexpress.comresearchgate.net

Further electrophysiological studies in spinal cord slices demonstrated that this compound significantly decreased the amplitude of evoked EPSCs in lamina II neurons from wild-type mice. jneurosci.org This depressant effect was significantly reduced in mGlu4-KO mice, highlighting the primary role of mGlu4 receptors in mediating this action in the spinal cord. jneurosci.org

Behavioral studies in mGlu4-KO mice have also supported the specificity of this compound. This compound exhibited antipsychotic-like effects in various behavioral tests in wild-type mice, such as reversing hyperactivity induced by MK-801 or amphetamine and inhibiting DOI-induced head twitches. nih.gov These effects were not observed in mGlu4-KO mice, confirming that the antipsychotic-like actions of this compound are dependent on the presence of functional mGlu4 receptors. nih.gov Similarly, while this compound induced pro-depressant-like effects in wild-type mice in tests like the tail suspension test (TST) and forced swim test (FST), it did not affect the behavior of mGlu4-KO mice in the TST. nih.gov This suggests that the activation of mGlu4 receptors plays a role in these pro-depressant-like activities. nih.gov

The following table summarizes key findings from studies in mGlu4-KO mice:

Model/TestWild-Type Mice Response to this compoundmGlu4-KO Mice Response to this compoundConclusion on mGlu4 InvolvementSource
Cerebellar slices (EPSCs)Inhibition of neurotransmissionNo significant effectEssential researchgate.netmedkoo.comresearchgate.net
Spinal cord slices (eEPSCs)Decrease in amplitudeSignificantly reduced effectMajor role jneurosci.org
Hyperactivity (MK-801/amphetamine)InhibitionNot effectiveEssential nih.gov
DOI-induced head twitchesInhibitionNot effectiveEssential nih.gov
Tail Suspension Test (TST)Pro-depressant-like effectsNo effectInvolved nih.gov

Studies in mGlu7 Receptor-Knockout Mice

While this compound is more potent at mGlu4 receptors, it also shows activity at mGlu7 receptors. researchgate.netfrontiersin.orgnih.govmedkoo.comuliege.be Studies involving mGlu7 receptor-knockout (mGlu7-KO) mice have helped to differentiate the roles of mGlu4 and mGlu7 in mediating the effects of this compound.

In the tail suspension test, this compound was found to induce strong pro-depressant-like effects in mGlu7-KO mice. nih.gov This is in contrast to its lack of effect in mGlu4-KO mice in the same test and its pro-depressant effects in wild-type mice. nih.gov This finding suggests a complex interaction between mGlu4 and mGlu7 receptors in mediating behavioral despair, where the absence of mGlu7 receptors appears to unmask or enhance the pro-depressant effect mediated by mGlu4 activation by this compound. nih.gov

Studies in models of neurodevelopmental disorders, such as global Mecp2 knockout mice (a model for Rett syndrome), have also examined the effects of this compound in the context of altered mGlu7 expression. In these mice, where mGlu7 protein expression is decreased in certain brain regions, this compound showed reduced depression of synaptic transmission at SC-CA1 synapses in hippocampal slices compared to wild-type. frontiersin.orgfrontiersin.org This suggests that the functional integrity and expression levels of mGlu7 receptors can influence the synaptic effects of this compound, even though its primary target affinity is for mGlu4.

Electrophysiological studies in hippocampal area CA1 have investigated the role of mGlu7 in modulating synaptic transmission. While this compound at concentrations selective for mGlu4 over mGlu7 did not affect field EPSPs, higher concentrations of this compound have been shown to reduce evoked inhibitory post-synaptic currents (IPSCs) in CA1 pyramidal cells, an effect potentially related to mGlu7 activation which is present as a heteroreceptor at inhibitory synapses in this region. frontiersin.orgresearchgate.net

Investigation of Lsp4 2022 in Pre Clinical Animal Research Models

Exploration in Models of Psychiatric Conditions

Pre-clinical research has examined the effects of LSP4-2022 in animal models designed to mimic aspects of psychiatric conditions, with a focus on its potential antipsychotic and antidepressant-like activities.

Antipsychotic-like Activity in Schizophrenia-related Models (e.g., MK-801-induced disturbances)

This compound has demonstrated antipsychotic-like activity in several rodent models relevant to schizophrenia. Studies have shown that this compound can attenuate MK-801-evoked neurotransmitter release. Its antipsychotic-like effects were found to be abolished by pharmacological blockers of 5-HT1A receptors. Furthermore, when administered at a subthreshold dose, this compound produced synergistic antipsychotic effects in combination with a 5-HT1A receptor agonist and agonists of GABAB receptors. A robust antipsychotic effect was also observed when this compound was administered together with an M4 muscarinic receptor positive allosteric modulator (PAM).

In mice, this compound dose-dependently inhibited hyperactivity induced by MK-801 or amphetamine, as well as DOI-induced head twitches. The effectiveness of this compound in these models was not observed in mGlu4 receptor knockout mice, indicating the involvement of the mGlu4 receptor in these effects. This compound also demonstrated the ability to reverse MK-801-induced impairment in social interaction and the MK-801-induced increase of immobility in the modified forced swim test. In the novel object recognition test, a model for cognitive symptoms, this compound was active at a specific dose. The combined administration of this compound with an M4 receptor PAM was also effective in MK-801-based models assessing negative and cognitive symptoms, such as social interaction and novel object recognition tests.

Effects on Behavioral Despair in Mouse Models (e.g., Tail Suspension Test, Forced Swim Test)

In contrast to its effects in schizophrenia models, investigations into the antidepressant-like potential of this compound in mouse models of behavioral despair yielded different results. This compound was found to increase behavioral despair in both the tail suspension test (TST) and the forced swim test (FST) in mice. This effect was observed at doses that did not cause changes in the animals' locomotor activity. Further experiments using knockout mice revealed that this compound induced strong pro-depressant-like effects in mGlu7 knockout mice but did not affect the behavior of mGlu4 knockout mice in the TST. This suggests that the activation of the mGlu4 receptor plays a role in producing the observed pro-depressant activity of this compound. The findings from these studies indicate that inhibition, rather than activation, of mGlu4 receptors might be a more relevant approach for inducing antidepressant effects.

Assessment in Models of Neurological Conditions

Pre-clinical studies have also evaluated the effects of this compound in animal models of neurological conditions, including Parkinson's disease and inflammatory pain.

Antiparkinsonian Properties in Rodent Models

This compound, functioning as an mGlu4 agonist, has demonstrated efficacy in several rodent models of Parkinson's disease (PD). These models include haloperidol-induced catalepsy and models assessing 6-OHDA-induced motor deficits. Acute and chronic systemic administration of mGlu4 receptor agonists, including this compound, improved the symptoms of haloperidol-induced catalepsy and ameliorated akinesia in 6-OHDA-treated parkinsonian rats. Additionally, these agonists were reported to decrease L-DOPA-induced dyskinesias. Studies have also indicated that selective activation of mGlu4 receptors can attenuate MPTP-induced nigrostriatal damage in mice.

Modulation of Pain Responses in Inflammatory Pain Models

This compound has been utilized in several studies investigating pain modulation. In an inflammatory pain model induced by intraplantar CFA, activation of mGluR4 through the injection of this compound into the amygdala inhibited mechanical allodynia. This antiallodynic property was shown to be reversible by the inactivation of a photoswitchable mGluR4 PAM. Furthermore, injection of this compound was found to reduce pain-related behavior in an inflammatory pain model.

Interactions with Other Neurotransmitter Systems and Receptor Pathways

This compound is characterized as a novel mGlu4 selective orthosteric agonist. It has been reported to exhibit selectivity for mGlu4 over mGlu8 receptors and shows no activity at group I and II mGlus at concentrations up to 100 µM.

Functional interactions between mGlu4 and other neurotransmitter systems and receptors have been explored in the context of this compound's effects. A functional interaction between mGlu4 and 5-HT1A receptors has been demonstrated. As noted in the schizophrenia models, the antipsychotic-like activity of this compound was abolished by 5-HT1A receptor blockers, and synergistic effects were observed with GABAB receptor agonists. The combination of this compound with an M4 muscarinic receptor PAM resulted in a reduction of 5-HT2A-dependent spontaneous excitatory postsynaptic currents in the prefrontal cortex, suggesting a cooperative action between mGluR4 and M4 receptors in modulating glutamate (B1630785) release. Activation of mGlu4 receptors can also inhibit the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). Furthermore, mGlu2/4 receptor heterodimers have been shown to modulate glutamatergic neurotransmission.

Summary of Key Pre-clinical Findings with this compound

Model TypeSpecific Model / TestObserved Effect of this compoundRelevant Receptors/Interactions
Psychiatric (Schizophrenia)MK-801-induced hyperactivityInhibited hyperactivitymGlu4, 5-HT1A, GABAB, M4 muscarinic
Psychiatric (Schizophrenia)Amphetamine-induced hyperactivityInhibited hyperactivitymGlu4
Psychiatric (Schizophrenia)DOI-induced head twitchesInhibited head twitchesmGlu4
Psychiatric (Schizophrenia)MK-801-induced social interaction deficitsReversed deficitsmGlu4, M4 muscarinic
Psychiatric (Schizophrenia)Modified Forced Swim Test (MK-801-induced immobility)Reversed increased immobilitymGlu4
Psychiatric (Schizophrenia)Novel Object Recognition (cognitive deficits)Active at specific dosemGlu4, M4 muscarinic
Psychiatric (Behavioral Despair)Tail Suspension Test (TST)Increased behavioral despair (pro-depressant-like effect)mGlu4 (activation implicated), mGlu7 (effect in KO)
Psychiatric (Behavioral Despair)Forced Swim Test (FST)Increased behavioral despair (pro-depressant-like effect)Not specified in detail in sources for FST specifically, but linked to mGlu4 in TST.
Neurological (Parkinson's)Haloperidol-induced catalepsyImproved symptomsmGlu4
Neurological (Parkinson's)6-OHDA-induced motor deficitsAmeliorated akinesiamGlu4
Neurological (Parkinson's)L-DOPA-induced dyskinesiasDecreased dyskinesiasmGlu4
Neurological (Parkinson's)MPTP-induced nigrostriatal damageAttenuated damagemGlu4
Neurological (Inflammatory Pain)Inflammatory Pain Model (e.g., CFA-induced mechanical allodynia)Inhibited mechanical allodynia (when injected into amygdala). Reduced pain-related behavior.mGlu4

Synergy and Antagonism with Serotonin (B10506) 5-HT1A Receptors

Studies in pre-clinical animal models have demonstrated a notable interaction between this compound and the serotonin 5-HT1A receptor system. The antipsychotic-like activity of this compound in mice, observed in various behavioral tests, was significantly attenuated or completely prevented by the administration of the selective 5-HT1A receptor antagonist WAY100635 nih.govnih.gov. This finding suggests that the functional integrity of 5-HT1A receptors is crucial for the manifestation of this compound's effects.

Further research investigating the nature of this interaction revealed a synergistic relationship between this compound and 5-HT1A receptor agonists. Co-administration of sub-threshold doses of this compound and the 5-HT1A agonist 8-OH-DPAT resulted in pronounced antipsychotic-like effects in behavioral models, effects that were not observed when either compound was administered alone at these low doses nih.govnih.govtocris.com. This synergistic interaction was particularly evident in tests designed to model the positive symptoms of schizophrenia, such as MK-801-induced hyperactivity and DOI-induced head twitches nih.gov.

Neurochemical investigations using in vivo microdialysis in the prefrontal cortex have provided further insight into this synergy. This compound administration was shown to abolish the increase in neurotransmitter release (dopamine, serotonin, glutamate, and GABA) induced by MK-801. The co-administration of the 5-HT1A antagonist WAY100635 counteracted this effect of this compound, completely reversing the impact on dopamine (B1211576) and serotonin release and partially reversing it for glutamate and GABA nih.gov. Patch-clamp recordings in prefrontal cortex slices indicated that this compound reversed DOI-induced increases in spontaneous excitatory postsynaptic currents (sEPSCs), primarily by affecting their frequency. The lack of effect of WAY100635 on this compound's modulation of sEPSCs suggests that the mGlu4-5-HT1A interaction likely involves complex neuronal circuits rather than direct signaling within a single neuron nih.gov.

Beyond positive symptoms, the activation of 5-HT1A receptors appears to play an essential role in the procognitive activity of this compound in animal models of cognitive deficits. The beneficial effects of this compound on cognitive performance were inhibited by WAY100635 and enhanced by (R,S)-8-OH-DPAT, highlighting the 5-HT1A receptor's involvement in mediating these cognitive improvements researchgate.netuni.lu.

Table 1: Summary of this compound Interaction with 5-HT1A Receptors in Pre-clinical Models

Interaction TypeInteracting CompoundEffect on this compound ActivityBehavioral ModelsNeurochemical Findings
AntagonismWAY100635 (5-HT1A antagonist)Prevents antipsychotic-like effectsHyperactivity, Head TwitchesCounteracts this compound's effect on MK-801-induced neurotransmitter release (dopamine, serotonin, glutamate, GABA); No effect on this compound's reversal of DOI-induced sEPSCs
Synergy8-OH-DPAT (5-HT1A agonist)Enhances antipsychotic-like effects (at sub-threshold doses)Hyperactivity, Head TwitchesNot directly reported in synergy context
Dependence for Procognitive EffectWAY100635 (5-HT1A antagonist)Inhibits procognitive activityCognitive Deficits (e.g., Novel Object Recognition)Not directly reported
Enhancement of Procognitive Effect(R,S)-8-OH-DPAT (5-HT1A agonist)Enhances procognitive activityCognitive Deficits (e.g., Novel Object Recognition)Not directly reported

Cooperation and Interactions with GABAB Receptors

Pre-clinical investigations have also revealed a cooperative interaction between this compound and GABAB receptors. Similar to the findings with 5-HT1A receptors, a synergistic effect was observed when this compound was combined with drugs that activate GABAB receptors sci-hub.senih.govtocris.com. This synergism was predominantly demonstrated in behavioral tests that model the positive symptoms of schizophrenia wikipedia.orgsci-hub.senih.govtocris.com.

Administration of the GABAB receptor antagonist CGP55845 was found to reverse the effects induced by this compound in hyperactivity and head twitch tests fishersci.nowikipedia.orgsci-hub.se. Conversely, the simultaneous administration of subeffective doses of this compound and GS39783, a positive allosteric modulator (PAM) of the GABAB receptor, produced clear antipsychotic-like effects in these same behavioral models fishersci.nowikipedia.orgsci-hub.se. These findings suggest a functional cooperation between mGlu4 receptors, targeted by this compound, and GABAB receptors in modulating the neural circuits underlying positive symptoms.

It is noteworthy that this interaction between mGlu4 and GABAB receptors, specifically the synergistic effect observed with GS39783, was not evident in behavioral tests assessing social interaction or novel object recognition, which are often used to model negative and cognitive symptoms fishersci.nowikipedia.orgsci-hub.se. This suggests a degree of specificity in the functional coupling of these receptors depending on the behavioral domain being assessed. The observed interplay between mGlu4 and GABAB receptors has led to the proposition that this interaction may represent a potential basis for novel therapeutic strategies specifically targeting the positive symptoms of schizophrenia wikipedia.orgsci-hub.se.

Table 2: Summary of this compound Interaction with GABAB Receptors in Pre-clinical Models

Interaction TypeInteracting CompoundEffect on this compound ActivityBehavioral ModelsSpecificity
AntagonismCGP55845 (GABAB antagonist)Reverses this compound effectsHyperactivity, Head TwitchesPrimarily observed in positive symptom models
SynergyGS39783 (GABAB PAM)Enhances antipsychotic-like effects (at subeffective doses)Hyperactivity, Head TwitchesPrimarily observed in positive symptom models; Not observed in social interaction or novel object recognition tests

Combined Effects with Muscarinic M4 Receptors

Pre-clinical research has also highlighted significant combined effects between this compound and muscarinic M4 receptors. A robust antipsychotic effect was consistently observed when this compound was administered in conjunction with VU152100, a positive allosteric modulator (PAM) of the M4 muscarinic receptor guidetopharmacology.orgresearchgate.netnih.govnih.govtocris.comCurrent time information in Aurangabad Division, IN.wikipedia.org. This combination demonstrated efficacy across a broader range of behavioral tests compared to the interactions with 5-HT1A and GABAB receptors, showing beneficial effects in models assessing positive, negative, and cognitive symptoms of schizophrenia wikipedia.orgguidetopharmacology.orgresearchgate.netnih.govnih.govtocris.com.

Studies employing subactive doses of both this compound and VU152100 revealed that their mutual administration produced antipsychotic-like efficacy comparable to that achieved with active doses of either compound alone, indicating an additive or cooperative interaction guidetopharmacology.orgnih.gov. This suggests that co-targeting mGlu4 and M4 receptors might allow for the use of lower doses of each compound while maintaining therapeutic efficacy.

The combined administration of this compound and VU152100 was also shown to reduce 5-HT2A-dependent spontaneous excitatory postsynaptic currents (sEPSCs) in the prefrontal cortex. This finding points towards a cooperative action between mGluR4 and M4 receptors in the regulation of glutamate release nih.govtocris.comCurrent time information in Aurangabad Division, IN.wikipedia.org. Behaviorally, this combination effectively reversed deficits induced by MK-801 in tests of social interaction and novel object recognition wikipedia.orgguidetopharmacology.orgresearchgate.netnih.gov. The efficacy of this combined treatment in social interaction and novel object recognition tasks was demonstrated to be receptor-specific, as its effects were blocked by the M4 receptor antagonist Tropicamide wikipedia.org. Importantly, the co-administration of subactive doses of these compounds did not induce motor impairment in mice, suggesting a favorable safety profile for this combination in terms of motor side effects guidetopharmacology.orgnih.govnih.gov. The collective findings suggest that the simultaneous activation of M4 and mGlu4 receptors is a beneficial strategy for ameliorating schizophrenia-related changes observed in animal models guidetopharmacology.orgresearchgate.netnih.gov.

Table 3: Summary of this compound Combined Effects with Muscarinic M4 Receptors in Pre-clinical Models

Interacting CompoundEffect of CombinationBehavioral ModelsNeurochemical FindingsSpecificity
VU152100 (M4 PAM)Robust antipsychotic effect (additive/cooperative with this compound)Positive, Negative, and Cognitive Symptoms (e.g., Hyperactivity, Head Twitches, Social Interaction, Novel Object Recognition)Reduces 5-HT2A-dependent sEPSCs in prefrontal cortex, suggesting cooperative action on glutamate releaseEffects in social interaction and novel object recognition blocked by Tropicamide (M4 antagonist)

Computational, Theoretical, and Structural Biology Studies of Lsp4 2022

Molecular Modeling and Docking Simulations (e.g., CDOCKER, GOLD)

Molecular modeling and docking simulations have been extensively applied to predict and analyze the binding pose of LSP4-2022 within the binding site of mGlu4 receptors. Studies have utilized software such as BIOVIA Discovery Studio, employing methods like CDOCKER and GOLD for docking calculations. cenmed.comnih.gov These simulations were crucial in the initial identification of the this compound binding site. wikipedia.orgguidetopharmacology.orgnih.govtocris.com Docking experiments helped to characterize the interaction of this compound with the mGlu4 extracellular domain, specifically within a homology model of the receptor's Venus Flytrap (VFT) domain. nih.gov These computational approaches suggested that this compound interacts with both the canonical glutamate (B1630785) binding site and an adjacent variable pocket, contributing to its selectivity profile. wikipedia.orgguidetopharmacology.orgnih.govtocris.com

Identification of Key Residues and Pharmacophores Contributing to Receptor Selectivity

Through a combination of molecular modeling, docking simulations, and site-directed mutagenesis experiments, key residues involved in the binding and selectivity of this compound at mGlu4 receptors have been identified. wikipedia.orgguidetopharmacology.orgnih.govtocris.com These studies revealed that this compound interacts with residues in the glutamate binding site. wikipedia.orgguidetopharmacology.orgnih.govtocris.com Furthermore, interactions within a variable pocket were found to be responsible for the observed subtype selectivity. wikipedia.orgguidetopharmacology.orgnih.govtocris.com Comparisons between the binding modes in mGlu4 and other related receptors like mGlu8 highlighted specific amino acid differences that contribute to this compound's preference for mGlu4. For instance, differences in residues such as Ser157 and Gly158 in mGlu4 compared to Ala154 and Ala155 in mGlu8 were shown to be significant for selective agonist activity. cenmed.com The distal carboxylate group of this compound has been suggested to interact with a site that naturally binds a chloride ion, further supporting a dualsteric mode of binding. epa.govcenmed.comwikidata.org

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations have complemented docking studies by providing insights into the dynamic behavior of this compound bound to mGlu receptors. cenmed.comnih.gov These simulations have been used to explain experimentally observed results and to elucidate the stable conformations adopted by this compound when docked with mGlu receptors. cenmed.com MD simulations confirmed the role of specific chemical groups within this compound, such as the distal carboxylate, in mimicking chloride ions and influencing the ligand's interaction with the receptor. cenmed.com This dynamic perspective is crucial for understanding the nuances of ligand-receptor binding and the conformational changes that occur upon agonist binding, which are not fully captured by static docking poses.

Structural Insights from X-ray Crystallography of Related Receptors or Ligands

While direct X-ray crystallographic structures of this compound bound to mGlu4 receptors were not explicitly detailed in the search results, structural insights from the X-ray crystallography of related mGlu receptors and ligands have been invaluable for the computational studies of this compound. cenmed.comtocris.comuni.lunih.govwikipedia.orgguidetoimmunopharmacology.orgvrachi.name Homology models of the mGlu4 and mGlu8 receptor VFT domains, used in docking and modeling studies of this compound, were generated based on the known crystal structures of other mGlu receptors, such as mGlu1 and mGlu5 bound to glutamate, and mGlu2. cenmed.comtocris.comuni.lunih.gov These existing crystal structures provided templates for building three-dimensional models of the mGlu4 binding site, enabling the computational prediction of how this compound interacts with the receptor. cenmed.comnih.govtocris.com Structural information from related receptors has been fundamental in defining the glutamate binding pocket and identifying potential allosteric or modulatory sites, including chloride binding sites, which are relevant to the proposed binding mode of this compound as a bitopic/dualsteric ligand. epa.govcenmed.comwikidata.org

Advanced Analytical and Methodological Approaches Utilized in Lsp4 2022 Research

Electrophysiological Techniques

Electrophysiology plays a significant role in understanding the functional impact of LSP4-2022 on neuronal activity and synaptic transmission. Techniques such as whole-cell patch-clamp and field excitatory postsynaptic potential (fEPSP) measurements provide insights into how this compound modulates ion channel function and synaptic plasticity.

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp recordings have been utilized to directly measure the effects of this compound on ion currents and neuronal excitability. This technique allows for precise control of the neuronal environment and detailed analysis of current or voltage responses. Studies have employed whole-cell patch-clamp in various preparations, including transfected cell lines and brain slices, to investigate the interaction of this compound with specific receptors and ion channels researchgate.netjneurosci.orgnih.gov.

Research using whole-cell patch-clamp in tsA-201 cells transiently transfected with N-type voltage-gated calcium channels (Cav2.2) and group III mGlu receptors demonstrated that this compound dose-dependently inhibits calcium currents when co-expressed with any group III mGlu receptor subtype (mGlu4, mGlu6, mGlu7, or mGlu8) researchgate.net. This inhibition was found to be G protein-mediated, as evidenced by its sensitivity to pertussis toxin (PTX) and its decrease following a depolarizing prepulse researchgate.net.

In mouse prefrontal cortex slices, patch-clamp recordings of spontaneous excitatory postsynaptic currents (sEPSCs) showed that this compound reversed changes induced by DOI, affecting both the frequency and amplitude of sEPSCs, with a more pronounced effect on frequency uliege.benih.gov. Whole-cell recordings from CA1 pyramidal cells in hippocampal slices revealed that application of this compound caused a significant decrease in evoked inhibitory post-synaptic current (eIPSC) and optically activated inhibitory post-synaptic current (oIPSC) amplitudes, accompanied by a significant increase in the paired-pulse ratio jneurosci.orgnih.govjneurosci.org. These effects were consistent with a presynaptic mechanism of action and were blocked by an mGlu7 negative allosteric modulator, ADX71743, suggesting mediation via mGlu7 receptors jneurosci.orgnih.govjneurosci.org.

Field Excitatory Postsynaptic Potential (fEPSP) Measurements

Studies at hippocampal Schaffer collateral-CA1 (SC-CA1) synapses have utilized fEPSP measurements to explore the role of group III mGlu receptors, including the effects of this compound jneurosci.orgresearchgate.netfrontiersin.orgresearchgate.net. While some studies indicated that this compound, at concentrations selective for mGlu4 over mGlu7 and mGlu8, did not affect fEPSPs at SC-CA1 synapses researchgate.netresearchgate.net, other research demonstrated that this compound could reduce fEPSPs, suggesting activity mediated by mGlu7 jneurosci.orgacs.org. The effect of this compound on fEPSP slopes at SC-CA1 synapses was prevented by pretreatment with the mGlu7 NAM, ADX71743 jneurosci.orgacs.org. Furthermore, synergistic effects between this compound and other agonists, such as LY354740, on fEPSP amplitude have been observed in the lateral perforant path (LPP), consistent with the presence of mGlu2-4 heterodimers in these terminals nih.govelifesciences.org. High concentrations of this compound were found to induce a significant decrease in fEPSP amplitude in the LPP nih.govelifesciences.org.

Table 1: Summary of Electrophysiological Findings with this compound

TechniquePreparation/TargetKey Finding(s)Source(s)
Whole-Cell Patch-ClamptsA-201 cells + Cav2.2 + Group III mGluRsDose-dependent inhibition of calcium currents via G protein signaling. researchgate.net
Whole-Cell Patch-ClampMouse Prefrontal Cortex Slices (sEPSCs)Reversed DOI-induced changes in sEPSCs frequency and amplitude. uliege.benih.gov
Whole-Cell Patch-ClampHippocampal CA1 Pyramidal Cells (eIPSCs, oIPSCs)Decreased IPSC amplitude and increased paired-pulse ratio; effect blocked by mGlu7 NAM. jneurosci.orgnih.govjneurosci.org
fEPSP MeasurementsHippocampal SC-CA1 SynapsesVaried effects depending on concentration and experimental conditions; reduction observed, blocked by mGlu7 NAM. jneurosci.orgresearchgate.netfrontiersin.orgresearchgate.netacs.org
fEPSP MeasurementsLateral Perforant Path (LPP)High concentrations decreased fEPSP amplitude; synergistic effect with LY354740 suggests mGlu2-4 heterodimers. nih.govelifesciences.org

Microdialysis for In Vivo Neurotransmitter Release Monitoring

Microdialysis is a valuable technique for monitoring changes in extracellular neurotransmitter concentrations in specific brain regions of live animals. This method involves implanting a probe into the brain tissue to collect interstitial fluid, which is then analyzed for the presence and concentration of neurotransmitters. Microdialysis has been employed in this compound research to investigate its effects on the release of various neurotransmitters, providing insights into its neurochemical mechanisms of action uliege.benih.govresearchgate.netresearchgate.net.

In vivo microdialysis studies in the rat prefrontal cortex have shown that administration of this compound (at 2 mg/kg) abolished the enhancement of dopamine (B1211576), serotonin (B10506), glutamate (B1630785), and GABA release induced by MK-801 uliege.benih.gov. The effect of this compound on MK-801-induced neurotransmitter release was counteracted by co-administration with the 5-HT1A antagonist WAY100635, completely for dopamine and serotonin, and partially for glutamate and GABA uliege.benih.gov. This suggests that the effects of this compound on neurotransmitter release in this context involve an interaction with the serotonergic system.

Table 2: Effect of this compound on MK-801-Induced Neurotransmitter Release in Rat Prefrontal Cortex (Microdialysis)

NeurotransmitterEffect of MK-801 AloneEffect of this compound (2 mg/kg) on MK-801 EffectEffect of this compound + WAY100635 on this compound EffectSource(s)
DopamineEnhanced releaseAbolished enhancementCompletely counteracted uliege.benih.gov
SerotoninEnhanced releaseAbolished enhancementCompletely counteracted uliege.benih.gov
GlutamateEnhanced releaseAbolished enhancementPartially counteracted uliege.benih.gov
GABAEnhanced releaseAbolished enhancementPartially counteracted uliege.benih.gov

Spectroscopic and Fluorometric Methods

Spectroscopic and fluorometric techniques are essential for the characterization of chemical compounds and for monitoring biological processes. In the context of this compound research, these methods have been used to confirm the compound's structure and purity, as well as to investigate its effects on intracellular signaling, such as calcium transients.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and purity of organic compounds. Both 1H and 13C NMR spectroscopy have been employed in the characterization of this compound uliege.bejneurosci.orgnih.govmdpi.comacs.org. This method provides detailed information about the arrangement of atoms within the molecule, confirming its identity and ensuring the quality of synthesized material used in research. NMR spectra of this compound have been recorded and analyzed to match expected chemical shifts and splitting patterns, contributing to the rigorous characterization of the compound uliege.bejneurosci.orgnih.gov.

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) is a hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. HPLC-MS is widely used for the identification, quantification, and purity assessment of chemical compounds in complex mixtures. This technique has been applied in this compound research for compound characterization and analysis uliege.benih.govacs.orgnih.govresearchgate.netbiorxiv.orgmdpi.com. HPLC-MS analysis allows researchers to confirm the molecular weight of this compound and assess its purity, which is critical for ensuring reliable results in biological assays. It has also been used in the analysis of samples from biological experiments, such as tissue extracts, to quantify this compound or its metabolites biorxiv.orgmdpi.com.

Fluorometric methods, although not a separate subsection in the outline, have also been used in conjunction with electrophysiology to study this compound. For example, fluorometric measurements using calcium-sensitive dyes have been used to assess the effect of this compound on presynaptic calcium transients in cerebellar slices researchgate.net.

Table 3: Spectroscopic and Chromatographic Methods Used in this compound Research

MethodPurposeKey Application in this compound ResearchSource(s)
1H NMRStructural elucidation, purity assessmentCharacterization of synthesized this compound. uliege.bejneurosci.orgnih.govmdpi.comacs.org
13C NMRStructural elucidationCharacterization of synthesized this compound. uliege.benih.govmdpi.com
HPLC-MSIdentification, quantification, purityCharacterization and purity assessment of this compound; sample analysis. uliege.benih.govacs.orgnih.govresearchgate.netbiorxiv.orgmdpi.com
FluorometryMonitoring biological processes (e.g., Ca2+)Assessing effects on presynaptic calcium transients in tissue slices. researchgate.net

Calcium Imaging and Fluorometric Ca2+-Sensitive Dye Applications

Calcium imaging and the use of fluorometric Ca2+-sensitive dyes are fundamental techniques in cellular pharmacology for monitoring intracellular calcium dynamics, which are often downstream of G protein-coupled receptor (GPCR) activation, including certain mGluRs. These methods allow for real-time assessment of calcium mobilization in response to ligand binding.

Studies investigating this compound have utilized calcium assays to determine its potency and selectivity at various mGluR subtypes. For instance, this compound has been evaluated for its activity at mGlu4, mGlu7, and mGlu8 receptors using calcium mobilization assays nih.govnih.govfrontiersin.orgacs.org. These assays often involve cells coexpressing the receptor of interest with chimeric or promiscuous G proteins (such as Gqi5 or Gα15) to couple the receptor activation to calcium signaling pathways nih.govacs.org.

Research has reported that this compound is a potent agonist at the mGlu4 receptor, with an EC50 value of 0.11 µM in cell-based assays nih.govresearchgate.netmedchemexpress.com. Its selectivity profile, determined through calcium assays, indicates a preference for mGlu4 over other group III mGluRs, showing significantly lower potency at mGlu6, mGlu7, and mGlu8 receptors nih.govresearchgate.netmedchemexpress.com. Specifically, this compound displayed improved selectivity of 40-, 100-, and 300-fold over mGlu6, mGlu7, and mGlu8 receptors, respectively, in calcium assays nih.gov.

Comparative studies using calcium mobilization assays have also contrasted the efficacy of this compound with other orthosteric agonists like glutamate and L-AP4 at different mGluR subtypes nih.govacs.org. At mGlu7-expressing cells, this compound was observed to left-shift the concentration-response curve without increasing the maximal response, suggesting it acts as a full agonist in this assay for mGlu7 nih.govacs.org. However, at mGlu4, the response to this compound did not reach the maximal capacity of the calcium mobilization system, unlike the responses observed for mGlu8 with other agonists nih.govacs.org.

Beyond standard calcium mobilization assays in transfected cell lines, calcium imaging techniques have been applied in more complex systems. For example, calcium imaging studies have been conducted in dorsal root ganglion (DRG) neurons in the context of pain research where mGlu receptors are implicated nottingham.ac.uk. Furthermore, fluorometric methods employing low-affinity Ca2+-sensitive dyes like Fluo-4FF-AM have been used in cerebellar slices to measure presynaptic Ca2+ transients evoked by parallel fiber stimulations researchgate.net. In these studies, this compound at a concentration of 100 µM was shown to reversibly decrease the amplitude of these presynaptic Ca2+ transients by 10.7 ± 1.3% in wild-type slices, an effect absent in mGlu4-KO mice, indicating that this modulation of presynaptic calcium entry is mediated by mGlu4 receptors researchgate.net.

Cell-Based Functional Assays (e.g., TR-FRET, Calcium Mobilization, cAMP Assays)

Cell-based functional assays are crucial for understanding the downstream signaling pathways activated by this compound. These assays measure various cellular responses that occur subsequent to receptor binding and activation, providing a more complete picture of the compound's functional effects. Common assays include TR-FRET-based conformational sensors, calcium mobilization assays (as discussed in Section 7.3.3), and cAMP accumulation assays.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays have been employed to study the conformational changes of mGlu receptors, particularly in the context of heterodimerization, upon binding of ligands like this compound nih.govelifesciences.orgelifesciences.orgelifesciences.org. These assays can detect ligand-induced structural rearrangements within the receptor complex. Research using a TR-FRET-based conformational sensor for the mGlu2-4 heterodimer demonstrated that this compound can activate this heterodimer nih.govelifesciences.org. Data from these assays provide insights into the potency (pEC50) and maximal efficacy (Emax) of this compound on different receptor configurations.

ReceptorAssay TypepEC50 (Mean ± SEM)Emax (%) (Mean ± SEM)
mGlu2-4TR-FRET6.8 ± 0.153 ± 2
mGlu4TR-FRET6.2 ± 0.0591 ± 1

Data derived from research using TR-FRET conformational sensor assays elifesciences.org.

cAMP accumulation assays are another type of cell-based functional assay used to measure the modulation of intracellular cyclic adenosine (B11128) monophosphate levels, a common second messenger pathway linked to GPCRs, including group II and III mGluRs which typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP. Studies have used cAMP assays to investigate the effect of this compound on cAMP production, often in cells expressing specific mGluR subtypes or heterodimers nih.govelifesciences.orgelifesciences.orgelifesciences.org.

In HEK293 cells co-transfected with mGluR plasmids and a GloSensor™ cAMP plasmid, the effect of this compound on forskolin-induced cAMP production has been measured nih.govelifesciences.orgelifesciences.org. Forskolin is used to elevate cAMP levels, and the activity of Gi/o-coupled receptors is observed as an inhibition of this forskolin-induced increase. This compound has been shown to inhibit forskolin-induced cAMP production in cells expressing mGlu4 or the mGlu2-4 heterodimer, consistent with its agonist activity at these Gi/o-coupled receptors nih.govelifesciences.org.

ReceptorAssay TypepEC50 (Mean ± SEM)Emax (%) (Mean ± SEM)
mGlu2-4cAMP6.8 ± 0.159 ± 2
mGlu4cAMP6.2 ± 0.06100 ± 2

Data derived from research using cAMP assays measuring inhibition of forskolin-induced cAMP production elifesciences.org.

Calcium mobilization assays, as previously detailed, also fall under the umbrella of cell-based functional assays and have been extensively used to characterize this compound's activity and selectivity at mGluR subtypes nih.govnih.govfrontiersin.orgacs.org. These assays are valuable for assessing the ability of this compound to trigger intracellular calcium release through Gq protein coupling, which can occur with certain mGluRs or through engineered assay systems.

Collectively, these advanced cell-based functional assays, including TR-FRET, calcium mobilization, and cAMP assays, have been instrumental in characterizing the pharmacological profile of this compound, providing detailed data on its potency, efficacy, and selectivity at different mGluR subtypes and heterodimers, and shedding light on the downstream signaling pathways it modulates.

Future Directions and Unexplored Research Avenues for Lsp4 2022

Further Elucidation of Downstream Signaling Pathways and Intracellular Targets

While Group III mGluRs, including mGlu4 and mGlu7 which are activated by LSP4-2022, are known to primarily couple to Gαᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, the full spectrum of downstream signaling pathways and intracellular targets modulated by this compound remains an area for further investigation. mdpi.comnih.gov Research indicates that Group III mGluRs can also influence other pathways, such as MAPK and PI3-kinase, and regulate neurotransmitter secretion through effects on ion channels or Gβγ-dependent mechanisms. mdpi.com Future studies could employ advanced signaling pathway analysis techniques to comprehensively map the intracellular cascade initiated by this compound binding to its target receptors, particularly mGlu4 and mGlu7. Identifying novel intracellular targets beyond the canonical Gαᵢ/ₒ pathway would provide a more complete picture of how this compound exerts its effects at the cellular level. Furthermore, investigating potential probe dependence in signaling bias, as suggested by studies comparing this compound with other agonists like L-AP4 at mGlu7, could reveal differential engagement of specific downstream pathways depending on the activating ligand. acs.org

Investigation of Network-Level Interactions and Circuitry Modulation

This compound has been shown to modulate synaptic transmission in various brain regions, including the hippocampus and prefrontal cortex. jneurosci.orgnih.govnih.gov Its activity at mGlu4 receptors has been implicated in modulating thalamo-cortical circuits and influencing neurotransmitter release. mdpi.comnih.govparisdescartes.fr However, a comprehensive understanding of how this compound influences complex neural networks and modulates circuitry beyond localized synaptic effects is still developing. Future research could focus on utilizing in vivo imaging techniques, electrophysiology, and optogenetics in conjunction with this compound administration to dissect its impact on network oscillations, synchronicity, and information processing in specific brain circuits relevant to neurological and psychiatric disorders. Investigating its influence on the interplay between different brain regions and how it might restore or alter pathological network activity represents a significant unexplored avenue. The potential for this compound to act synergistically with modulators of other receptor systems, such as 5-HT1A and GABAB receptors, or even M4 muscarinic receptors, highlights the complexity of its network-level interactions and warrants further detailed investigation into the underlying mechanisms of these synergistic effects. mdpi.comfrontiersin.orgresearchgate.net

Potential for Developing this compound as a Pharmacological Tool for Fundamental Neurobiology Research

The development of this compound, with its preferential activity at mGlu4 and notable activity at mGlu7, has provided a valuable tool for neurobiological research, particularly in studying the roles of Group III mGluRs. uni-regensburg.denih.govmedchemexpress.com Its brain penetrance further enhances its utility for in vivo studies. uni-regensburg.demedchemexpress.com Future directions include leveraging this compound to explore fundamental questions in neurobiology that require selective activation of mGlu4 and mGlu7. This could involve using this compound in studies investigating synaptic plasticity mechanisms, neuronal excitability, and neurotransmitter release dynamics mediated by these specific receptor subtypes. jneurosci.orgnih.govresearchgate.net Furthermore, this compound could be instrumental in dissecting the physiological functions of mGlu4 and mGlu7 in specific neuronal populations and circuits, potentially through the use of genetic tools or targeted delivery methods in conjunction with this compound application. Its use in studying mGluR heterodimerization, such as mGlu2/4 heterodimers, also presents an exciting research direction. nih.govnih.gov

Q & A

Q. How can researchers validate the receptor selectivity of LSP4-2022 in vitro?

To confirm selectivity for the mGlu4 receptor, use cAMP response inhibition assays with forskolin-stimulated cells expressing human mGlu7 or mGlu4 receptors. Measure the EC80 concentration of this compound (e.g., 5 µM) and compare its inhibitory effects across receptor subtypes. Cross-validation with electrophysiological recordings (e.g., fEPSP slope measurements in hippocampal slices) can further ensure specificity .

Q. What experimental design is recommended for assessing this compound's pharmacological activity in synaptic plasticity studies?

Utilize paired-pulse facilitation (PPF) protocols with a 20 ms interstimulus interval (ISI) at 0.05 Hz in acute brain slices. After baseline stabilization, apply 100 µM this compound for 10 minutes, followed by washout. Monitor long-term potentiation (LTP) induction using high-frequency stimulation (HFS: 100 Hz, 1 s duration). Normalize data to baseline slopes and validate with antagonists like ADX71743 to isolate mGlu4-dependent effects .

Q. How should researchers address inconsistencies between behavioral and neurochemical data for this compound?

Perform time-resolved microdialysis in the prefrontal cortex to correlate neurotransmitter release (e.g., dopamine, serotonin) with behavioral outcomes (e.g., MK-801-induced hyperactivity). Use repeated-measures ANOVA to identify temporal discrepancies and apply post hoc tests (e.g., Tukey’s) to resolve conflicting trends. For example, this compound may reverse MK-801-induced dopamine surges but require higher doses to modulate glutamate release, highlighting pathway-specific efficacy .

Advanced Research Questions

Q. What methodologies are critical for analyzing cross-talk between mGlu4 and 5-HT1A receptors in this compound's antipsychotic effects?

Conduct co-administration studies with selective antagonists (e.g., WAY100635 for 5-HT1A) in rodent models. Measure dose-dependent interactions using behavioral assays (e.g., DOI-induced head twitch response) and neurochemical profiling (e.g., extracellular 5-HT levels via HPLC). A lack of additive effects at higher doses suggests receptor signaling saturation, necessitating pathway-specific knockdown models (e.g., CRISPR/Cas9) to disentangle mechanistic overlaps .

Q. How can researchers reconcile contradictory findings in this compound's modulation of GABAergic signaling across studies?

Apply contradiction analysis frameworks to prioritize principal variables (e.g., dosing regimens, animal strains). For instance, discrepancies in GABA release data may stem from differences in MK-801 administration protocols (peripheral vs. central). Replicate experiments under standardized conditions (e.g., 0.6 mg/kg MK-801, 2 mg/kg this compound) and perform meta-analyses of raw datasets to identify confounding factors .

Q. What statistical approaches are optimal for evaluating this compound's dose-response relationships in multi-variable experiments?

Use mixed-effects models to account for nested variables (e.g., animal cohorts, batch effects). For example, in electrophysiological studies, normalize spontaneous EPSC frequency/amplitude to baseline and apply non-linear regression to quantify IC50 values. Report confidence intervals and effect sizes to distinguish between technical variability and biologically significant trends .

Methodological Resources

  • Electrophysiology : Reference protocols for fEPSP recordings in Molecular Devices’ pClamp software, including filter settings (1 kHz low-pass) and digitization parameters (10 kHz sampling rate) .
  • Behavioral Assays : Standardize MK-801-induced hyperlocomotion tests using open-field chambers with video tracking (e.g., EthoVision XT) to ensure reproducibility .
  • Data Reporting : Follow CONSORT guidelines for randomized controlled trials and include raw data in supplementary materials to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.